molecular formula C15H13N3O3S B14980319 N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B14980319
M. Wt: 315.3 g/mol
InChI Key: KLZCLWYSCCHCOO-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The unique structural features of benzothiadiazole derivatives often impart significant biological and chemical properties, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiadiazole core with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution of the chloroacetamide intermediate with 2-methoxyphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-(2-hydroxyphenoxy)acetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-(2-nitrophenoxy)acetamide

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other benzothiadiazole derivatives and potentially more suitable for specific applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C15H13N3O3S/c1-20-13-4-2-3-5-14(13)21-9-15(19)16-10-6-7-11-12(8-10)18-22-17-11/h2-8H,9H2,1H3,(H,16,19)

InChI Key

KLZCLWYSCCHCOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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